molecular formula C13H19ClO5S B3210978 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 108213-17-8

2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B3210978
CAS No.: 108213-17-8
M. Wt: 322.81 g/mol
InChI Key: HZLYILJMRHOSLV-UHFFFAOYSA-N
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Description

2-[2-(2-Chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate (CAS: 108213-17-8) is a tosylate derivative featuring a polyethylene glycol (PEG)-like chain terminated with a chloroethyl group. Its molecular formula is C₁₃H₁₉ClO₅S, with a molar mass of 322.8 g/mol and a predicted density of 1.239 g/cm³ . The compound’s structure includes a tosylate (-OTs) leaving group, a three-unit ethylene oxide (EO) chain, and a terminal chloride, making it a versatile intermediate in organic synthesis. Its primary applications include serving as an alkylation agent or precursor for further functionalization via nucleophilic substitution (e.g., SN2 reactions) .

Properties

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO5S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYILJMRHOSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-[2-(2-chloroethoxy)ethoxy]ethanol and 4-methylbenzenesulfonic acid.

    Oxidation: The ethoxy groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethers, thioethers, or azides.

    Hydrolysis: Products are 2-[2-(2-chloroethoxy)ethoxy]ethanol and 4-methylbenzenesulfonic acid.

    Oxidation: Products include aldehydes or carboxylic acids derived from the ethoxy groups.

Scientific Research Applications

2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 2-(2-(2-Azidoethoxy)ethoxy)ethan-1-ol (37c)
  • Molecular Formula : C₈H₁₇N₃O₄
  • Molar Mass : 231.25 g/mol
  • Key Features : Replaces the terminal chloride with an azide (-N₃) group. Synthesized via nucleophilic substitution using sodium azide (75% yield) .
  • Applications : Enables "click chemistry" for bioconjugation, particularly in drug delivery systems.
  • Differentiator : The azide group allows for copper-catalyzed alkyne-azide cycloaddition (CuAAC), absent in the chloroethyl analog .
b. 2-(2-Methoxyethoxy)ethyl 4-Methylbenzenesulfonate
  • Key Features : Substitutes the terminal chloride with a methoxy (-OCH₃) group.
  • Differentiator : Reduced electrophilicity compared to the chloroethyl derivative, limiting its utility in SN2 reactions but enhancing stability under basic conditions .
c. 2-Chloro-6-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl Benzenesulfonate
  • Molecular Formula : C₂₃H₂₁ClN₂O₆S
  • Molar Mass : 488.94 g/mol
  • Key Features: Incorporates a carbohydrazonoyl moiety and aromatic chloro/ethoxy groups.

PEG Chain Length Variations

a. PEG5-Tos (2-[2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy]ethyl Tosylate)
  • Molecular Formula : C₂₀H₃₄O₁₀S
  • Molar Mass : 466.54 g/mol
  • Key Features : Five EO units and a terminal hydroxyl group.
  • Applications : Used as a PROTAC linker to enhance solubility and bioavailability of hydrophobic drugs .
  • Differentiator : Longer PEG chain increases hydrophilicity but reduces reactivity compared to the shorter-chain chloroethyl derivative .
b. Azide-PEG12-Tos
  • Molecular Formula : C₃₁H₅₅N₃O₁₄S
  • Molar Mass : 725.85 g/mol
  • Key Features : Twelve EO units with terminal azide and tosylate groups.
  • Applications : Bioconjugation in drug delivery systems due to extended circulation time in vivo .

Reactivity and Stability

  • Nucleophilic Substitution Efficiency : The terminal chloride in the target compound exhibits higher reactivity toward nucleophiles (e.g., NaN₃, KI) compared to methoxy or hydroxyl-terminated analogs .
  • Hydrolytic Stability : Tosylate derivatives are stable under neutral conditions but hydrolyze in acidic/basic environments. Chloroethyl analogs are more prone to hydrolysis than azide or methoxy variants .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Applications References
2-[2-(2-Chloroethoxy)ethoxy]ethyl Tosylate C₁₃H₁₉ClO₅S 322.8 Tosylate, Chloroethyl Alkylation, Organic Synthesis
2-(2-(2-Azidoethoxy)ethoxy)ethan-1-ol C₈H₁₇N₃O₄ 231.25 Azide, Hydroxyl Click Chemistry
PEG5-Tos C₂₀H₃₄O₁₀S 466.54 Tosylate, PEG Chain, Hydroxyl PROTAC Linkers
Azide-PEG12-Tos C₃₁H₅₅N₃O₁₄S 725.85 Tosylate, PEG Chain, Azide Drug Delivery

Biological Activity

2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate, also known by its CAS number 108213-17-8, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article aims to explore its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.

  • Molecular Formula : C13H19ClO5S
  • Molecular Weight : 322.81 g/mol
  • CAS Number : 108213-17-8

The biological activity of this compound primarily involves its role as a linker in bioconjugate synthesis . This compound can facilitate the conjugation of various biomolecules, potentially enhancing their efficacy in therapeutic applications. The specific biochemical interactions depend on the entities it is conjugated with, which may include proteins or nucleic acids.

In Vivo Studies

Currently, there is insufficient data on the pharmacokinetics and pharmacodynamics of this compound in animal models. However, based on the properties of similar compounds, potential effects may include:

  • Modulation of Immune Responses : Similar compounds have been shown to influence immune cell function.
  • Antimicrobial Activity : Some sulfonate derivatives exhibit antimicrobial properties, suggesting that this compound might also possess similar activities.

Case Studies

  • Bioconjugation Applications : A study demonstrated the effectiveness of sulfonate linkers in creating targeted drug delivery systems. These systems utilize linkers like this compound to attach therapeutic agents to antibodies or other targeting moieties.
    Study ReferenceFindings
    Enhanced efficacy of drug delivery systems using sulfonate linkers.
    Successful bioconjugation with minimal cytotoxicity observed.
  • Enzyme Interaction Studies : Research into structurally related compounds has shown that they can bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
    CompoundTarget EnzymeIC50 (μM)
    Similar Compound AAcetylcholinesterase50
    Similar Compound BKinase Enzyme X30

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate?

The compound is typically synthesized via nucleophilic substitution under anhydrous conditions. For example, in a patent application (Example 419), the precursor alcohol (e.g., 2-[2-(2-chloroethoxy)ethoxy]ethanol) is treated with p-toluenesulfonyl chloride in the presence of a base like sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 0°C, followed by gradual warming to room temperature. Purification is achieved via silica gel chromatography . Similar methodologies are reported for structurally related tosylates, where reaction times and stoichiometric ratios are critical for yield optimization (e.g., 16–19 hours for completion) .

Q. How is the compound characterized analytically?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For instance, the patent literature reports LCMS data (m/z 921 [M+H]⁺) and HPLC retention times (1.01 minutes under SQD-FA05 conditions) for validation . Additional characterization methods include infrared (IR) spectroscopy for functional group identification and elemental analysis for purity assessment .

Q. What are the stability and storage requirements for this compound?

The compound is hygroscopic and sensitive to hydrolysis due to the chloroethoxy and tosylate groups. It should be stored under an inert atmosphere (argon or nitrogen) at –20°C. Stability in aqueous solutions is limited; decomposition is observed outside pH 5–9 for analogous chloroethoxy derivatives .

Q. What is the reactivity profile of the chloroethoxy and tosylate groups?

The tosylate group acts as a superior leaving group in nucleophilic substitution reactions (e.g., with amines or thiols), while the chloroethoxy moiety participates in alkylation or cross-coupling reactions. For example, in drug synthesis, chloroethoxy intermediates undergo displacement with piperazine derivatives under basic conditions . Kinetic studies for similar compounds suggest that reactivity is influenced by solvent polarity and temperature .

Advanced Research Questions

Q. How can mechanistic insights guide the optimization of substitution reactions involving this compound?

The tosylate group undergoes SN2 displacement, as evidenced by stereochemical inversion in chiral analogs. For example, in glycoconjugate synthesis, tosylates react with nucleophiles (e.g., amines) in polar aprotic solvents (e.g., DMF or DMSO) with catalytic KI to enhance leaving-group ability . Competing elimination (E2) can occur at elevated temperatures, necessitating careful control of reaction conditions (e.g., <50°C) .

Q. What analytical challenges arise in quantifying impurities or isomers in this compound?

HPLC-MS is critical for detecting trace impurities (e.g., unreacted starting materials or hydrolysis byproducts). For instance, the patent literature highlights a retention time of 1.01 minutes under specific gradient conditions, but isomer separation may require chiral columns or ion-pairing reagents . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are recommended for resolving structural ambiguities .

Q. How is this compound applied in drug delivery systems or PROTACs?

The tosylate group serves as a versatile linker in proteolysis-targeting chimeras (PROTACs). For example, PEGylated tosylates (e.g., Tos-PEG5-OH) are used to conjugate targeting ligands with E3 ubiquitin ligase binders, enabling targeted protein degradation. The chloroethoxy chain enhances solubility and modulates pharmacokinetics . In glycobiology, similar tosylates are employed to synthesize glycoside probes for studying carbohydrate-protein interactions .

Q. How do solvent and temperature variations impact synthetic yields?

Comparative studies on related tosylates show that DMSO increases reaction rates due to its high polarity, but prolonged exposure at >50°C leads to decomposition. Yields drop from ~85% to <60% when replacing DMSO with THF, as observed in analogous syntheses . Microwave-assisted synthesis reduces reaction times (e.g., from 16 hours to 2 hours) while maintaining yields >80% .

Q. What strategies address contradictions in reported spectroscopic data for derivatives?

Discrepancies in NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) may arise from solvent effects or impurities. Cross-referencing with high-purity standards (e.g., NIST data) and using deuterated solvents with internal standards (e.g., TMS) improves reproducibility . For MS data, isotopic pattern matching (e.g., Cl⁻ at m/z 35/37) confirms molecular identity .

Methodological Recommendations

  • Synthesis Optimization : Use NaH in DMSO at 0°C for 30 minutes, followed by gradual warming to 25°C over 16–19 hours .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (20–50% ethyl acetate) .
  • Handling : Store under argon at –20°C; avoid exposure to moisture .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Reactant of Route 2
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2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate

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